molecular formula C19H18N2O2S B10974165 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide

Cat. No.: B10974165
M. Wt: 338.4 g/mol
InChI Key: SEHFEUWSOXPZLE-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-13-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a cyclopropane ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-13-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole precursor, which is then functionalized with an ethoxy group. The cyclopropane ring is introduced through a cyclopropanation reaction, and the carboxamide group is added via an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethoxy-13-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The benzothiazole and cyclopropane rings can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reagents like bromine (Br2) and chlorination agents such as thionyl chloride (SOCl2) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

N-(6-Ethoxy-13-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: The compound’s chemical properties make it suitable for use in materials science, such as the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-13-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzothiazole ring can engage in π-π stacking interactions, while the cyclopropane ring provides rigidity and spatial orientation. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxy-13-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
  • N-(6-Methoxy-13-benzothiazol-2-yl)-N-methylglycine

Uniqueness

N-(6-Ethoxy-13-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide stands out due to its combination of a benzothiazole ring, a cyclopropane ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C19H18N2O2S/c1-2-23-13-8-9-16-17(10-13)24-19(20-16)21-18(22)15-11-14(15)12-6-4-3-5-7-12/h3-10,14-15H,2,11H2,1H3,(H,20,21,22)

InChI Key

SEHFEUWSOXPZLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3C4=CC=CC=C4

Origin of Product

United States

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